1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one
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Overview
Description
1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a complex organic compound that belongs to the class of bipiperidine derivatives This compound is characterized by the presence of two piperidine rings connected by a single nitrogen atom, with an amino group and an ethanone group attached to the structure
Preparation Methods
The synthesis of 1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1,4’-bipiperidine with ethanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one can be compared with other similar compounds, such as:
4-Piperidino-piperidine: This compound shares a similar bipiperidine structure but lacks the ethanone group, resulting in different chemical properties and applications.
tert-butyl 4-amino-[1,4’-bipiperidine]-1’-carboxylate:
The uniqueness of 1-{4-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one lies in its specific functional groups, which confer distinct chemical properties and make it suitable for a wide range of applications .
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-[4-(4-aminopiperidin-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H23N3O/c1-10(16)14-8-4-12(5-9-14)15-6-2-11(13)3-7-15/h11-12H,2-9,13H2,1H3 |
InChI Key |
OMDKHPBZEVIBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)N |
Origin of Product |
United States |
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